3-Amino-4-piperidin-1-yl-benzoic acid
CAS No.: 26586-27-6
Cat. No.: VC21303627
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26586-27-6 |
---|---|
Molecular Formula | C12H16N2O2 |
Molecular Weight | 220.27 g/mol |
IUPAC Name | 3-amino-4-piperidin-1-ylbenzoic acid |
Standard InChI | InChI=1S/C12H16N2O2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2,(H,15,16) |
Standard InChI Key | DFGNBCGBUAHIPC-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N |
Canonical SMILES | C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N |
Chemical Identity and Structure
3-Amino-4-piperidin-1-yl-benzoic acid features a benzoic acid core substituted with an amino group at the 3-position and a piperidine ring connected through a nitrogen atom at the 4-position. This structural arrangement creates a molecule with distinct chemical reactivity profiles due to the presence of multiple functional groups that can participate in diverse chemical transformations.
The compound is characterized by multiple identification parameters that facilitate its classification and recognition in chemical databases and literature. These parameters provide essential information for researchers working with this compound in various applications.
Basic Identification Parameters
The following table presents the key identification data for 3-Amino-4-piperidin-1-yl-benzoic acid:
Parameter | Value |
---|---|
Common Name | 3-Amino-4-piperidin-1-yl-benzoic acid |
CAS Number | 26586-27-6 |
Molecular Formula | C₁₂H₁₆N₂O₂ |
Molecular Weight | 220.27 g/mol |
Exact Mass | 220.12100 |
Synonyms | 3-Amino-4-(piperidin-1-yl)benzoic acid |
The compound's structure incorporates both basic (amine and piperidine) and acidic (carboxylic acid) functional groups, giving it amphoteric properties that can be exploited in various applications and reactions .
Physicochemical Properties
The physicochemical properties of 3-Amino-4-piperidin-1-yl-benzoic acid influence its behavior in biological systems, chemical reactions, and formulation processes. Understanding these properties is essential for researchers working with this compound.
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value |
---|---|
Physical State | Solid |
Boiling Point | 443.9°C at 760 mmHg |
Flash Point | 222.2°C |
Melting Point | Not specified in available data |
Density | Not specified in available data |
The relatively high boiling and flash points indicate the compound's thermal stability, which is an important consideration for synthesis and handling procedures .
Solubility and Solution Properties
While specific solubility data is limited in the provided search results, the compound's structure suggests potential solubility in polar organic solvents due to the presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (nitrogen atoms and carbonyl oxygen). For laboratory use, researchers are advised to select appropriate solvents based on the compound's solubility profile .
To enhance solubility during laboratory preparations, it is recommended to heat solutions to 37°C followed by ultrasonic bath treatment. This procedure can help overcome potential dissolution challenges encountered with this compound .
Synthesis and Preparation Methods
Solution Preparation for Research Applications
For research applications, the preparation of stock solutions follows specific concentration calculations. The following table provides guidance for preparing solutions at different concentrations:
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 4.5399 mL | 22.6994 mL | 45.3988 mL |
5 mM | 0.9080 mL | 4.5399 mL | 9.0798 mL |
10 mM | 0.4540 mL | 2.2699 mL | 4.5399 mL |
This molarity-based calculation assists researchers in preparing solutions of precise concentrations for experimental work .
Research Applications and Significance
Compound | Structural Comparison | Potential Applications |
---|---|---|
3-Amino-4-(piperidin-1-yl)benzoic acid | Main compound of interest | Various research applications as discussed |
3-Amino-4-(pyridin-4-yl)benzoic acid | Contains pyridine instead of piperidine | Used in metal-organic frameworks (MOFs) and studied for anticancer properties |
5-(Methylsulfonyl)-2-(piperidin-1-yl)benzoic acid | Different substitution pattern with methylsulfonyl group | Mentioned in synthetic studies with potential biological activity |
This comparative perspective highlights the significance of subtle structural variations in determining functional applications of related compounds .
Chemical Reactivity and Derivatization
The presence of multiple functional groups in 3-Amino-4-piperidin-1-yl-benzoic acid enables diverse chemical transformations that can lead to a variety of derivatives with potentially enhanced or modified properties.
Carboxylic Acid Reactivity
The carboxylic acid group can participate in numerous reactions:
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Esterification reactions to form corresponding esters
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Amide formation via reaction with amines
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Reduction to primary alcohols
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Salt formation with bases
These transformations provide routes to derivatives with modified physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and solubility profiles.
Amine Functionality
The primary amine at the 3-position represents another reactive site that can undergo:
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Acylation reactions with acid chlorides or anhydrides
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Reductive amination with aldehydes or ketones
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Diazotization followed by various transformations (diazonium chemistry)
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Sulfonamide formation
The versatility of these transformations makes 3-Amino-4-piperidin-1-yl-benzoic acid a valuable synthon in organic synthesis.
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